Diphenyl[(triethoxysilyl)methyl]phosphane
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Overview
Description
Diphenyl[(triethoxysilyl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[(triethoxysilyl)methyl]phosphane typically involves the reaction of diphenylphosphine with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include transition metal complexes, which facilitate the formation of the P-Si bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(triethoxysilyl)methyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce various phosphine derivatives.
Scientific Research Applications
Diphenyl[(triethoxysilyl)methyl]phosphane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Biology: Research into the biological activity of phosphine compounds has explored their potential as enzyme inhibitors and therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Diphenyl[(triethoxysilyl)methyl]phosphane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the triethoxysilyl group can participate in silane chemistry, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Similar in structure but with a trimethylsilyl group instead of a triethoxysilyl group.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a phosphine oxide group and is used in different applications.
Uniqueness
Diphenyl[(triethoxysilyl)methyl]phosphane is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other phosphine compounds. This uniqueness makes it valuable in specific applications where traditional phosphines may not be suitable.
Properties
CAS No. |
78887-78-2 |
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Molecular Formula |
C19H27O3PSi |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
diphenyl(triethoxysilylmethyl)phosphane |
InChI |
InChI=1S/C19H27O3PSi/c1-4-20-24(21-5-2,22-6-3)17-23(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,4-6,17H2,1-3H3 |
InChI Key |
CMHAGWBGMURXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
Origin of Product |
United States |
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